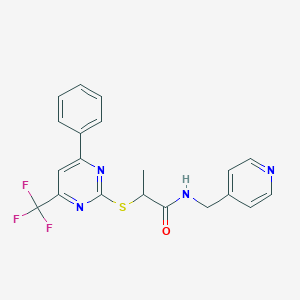![molecular formula C12H13Cl3N2O3S B284386 N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B284386.png)
N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide, commonly known as TCEP, is a widely used chemical reagent in the field of organic synthesis. TCEP is a reducing agent that is commonly used to reduce disulfide bonds in proteins and peptides.
作用机制
TCEP acts as a reducing agent by donating electrons to disulfide bonds in proteins and peptides, resulting in the formation of thiols. This process is reversible, and the disulfide bonds can be reformed by the addition of an oxidizing agent.
Biochemical and Physiological Effects
TCEP has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. TCEP is not toxic to cells and does not affect the activity of enzymes or other biological molecules.
实验室实验的优点和局限性
TCEP has several advantages as a reducing agent in lab experiments. It is water-soluble, stable, and can be used under mild conditions. TCEP is also less toxic than other reducing agents, such as dithiothreitol (DTT) and β-mercaptoethanol (BME). However, TCEP has some limitations, including its high cost and the fact that it is not effective at reducing all disulfide bonds.
未来方向
For research include the development of more efficient and cost-effective methods for the synthesis of TCEP and the development of new applications for TCEP in the synthesis of biomolecules and other materials.
合成方法
The synthesis of TCEP involves the reaction of 2,2,2-trichloroethyl chloroformate with morpholine to form N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]carbamic acid morpholine ester. This intermediate is then reacted with benzenesulfonyl chloride to form TCEP.
科学研究应用
TCEP has a wide range of scientific research applications, including the reduction of disulfide bonds in proteins and peptides, the preparation of thiol-modified DNA and RNA, and the synthesis of phosphoramidites for oligonucleotide synthesis. TCEP has been used in the synthesis of peptides, proteins, and other biomolecules.
属性
分子式 |
C12H13Cl3N2O3S |
|---|---|
分子量 |
371.7 g/mol |
IUPAC 名称 |
(NE)-N-(2,2,2-trichloro-1-morpholin-4-ylethylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H13Cl3N2O3S/c13-12(14,15)11(17-6-8-20-9-7-17)16-21(18,19)10-4-2-1-3-5-10/h1-5H,6-9H2/b16-11+ |
InChI 键 |
QXILVIYCHQPWDK-LFIBNONCSA-N |
手性 SMILES |
C1COCCN1/C(=N/S(=O)(=O)C2=CC=CC=C2)/C(Cl)(Cl)Cl |
SMILES |
C1COCCN1C(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
规范 SMILES |
C1COCCN1C(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)propanamide](/img/structure/B284303.png)
![N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284304.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B284305.png)
![N-(2-chloro-3-pyridinyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284307.png)

![N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284313.png)
![N-(4-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284315.png)
![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)
![N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284318.png)

![N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284320.png)
![N-(3-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284321.png)
![N-(4-bromophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284324.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B284327.png)
